molecular formula C9H13N B062275 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine CAS No. 176249-79-9

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine

Cat. No. B062275
CAS RN: 176249-79-9
M. Wt: 135.21 g/mol
InChI Key: WWBVNCQAHLSEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine (AMTP) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a colorless liquid that has a strong odor and is highly reactive. AMTP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons. This, in turn, affects the function of the dopaminergic system in the brain.
Biochemical and physiological effects:
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has been shown to have several biochemical and physiological effects. It reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons. This, in turn, affects the function of the dopaminergic system in the brain. 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has also been shown to reduce the release of norepinephrine and serotonin, which are neurotransmitters that play a role in the regulation of mood, arousal, and attention.

Advantages and Limitations for Lab Experiments

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several advantages for lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the function of the dopaminergic system in the brain. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are some limitations to the use of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine in lab experiments. It is highly reactive and can be hazardous if not handled properly. It also has a strong odor, which can be unpleasant for researchers working with it.

Future Directions

There are several future directions for the study of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine. One area of research is the development of new compounds that can selectively target the dopaminergic system in the brain. Another area of research is the use of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine in combination with other compounds may lead to the development of new treatments for these disorders. Further research is needed to fully understand the potential applications of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine in the field of neuroscience.
Conclusion:
In conclusion, 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the function of the dopaminergic system in the brain. 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential applications of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine in the field of neuroscience.

Synthesis Methods

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be synthesized by several methods, but the most commonly used method is the condensation reaction between allylamine and acetaldehyde. The reaction is carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid. The resulting product is purified by distillation or recrystallization.

Scientific Research Applications

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has been widely used in scientific research, particularly in the field of neuroscience. It is used as a tool to study the function of the dopaminergic system in the brain. 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. By inhibiting this enzyme, 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons.

properties

CAS RN

176249-79-9

Product Name

1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-methylidene-1-prop-2-enyl-2,6-dihydropyridine

InChI

InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2

InChI Key

WWBVNCQAHLSEKG-UHFFFAOYSA-N

SMILES

C=CCN1CC=CC(=C)C1

Canonical SMILES

C=CCN1CC=CC(=C)C1

synonyms

Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI)

Origin of Product

United States

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